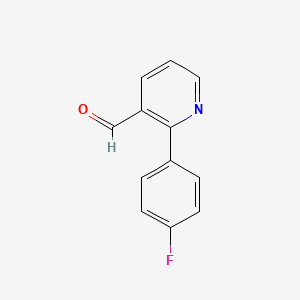

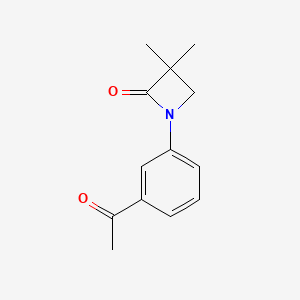

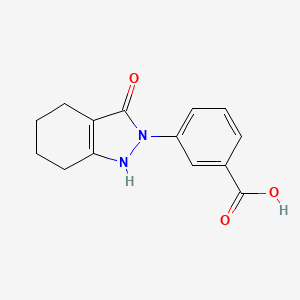

2-(4-Fluorophenyl)nicotinaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

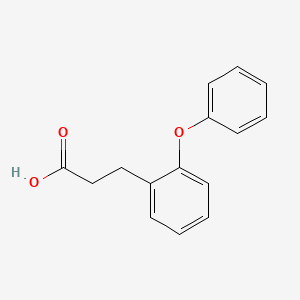

2-(4-Fluorophenyl)nicotinaldehyde is a compound that is not directly mentioned in the provided papers, but its structural components and related chemistry can be inferred from the synthesis and applications of similar fluorinated aromatic compounds. Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to their unique properties, which often include metabolic stability, increased lipophilicity, and the ability to modulate the bioactivity of pharmaceuticals .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves palladium-catalyzed reactions, as seen in the practical synthesis of a key pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence . Another method includes the double fluorination of N-protected hydroxyproline to create fluoropyrrolidine derivatives . Additionally, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, was achieved through a practical pilot-scale method using methyl nitrite and 2-fluoro-4-bromoaniline . These methods highlight the versatility and complexity of synthesizing fluorinated aromatic compounds, which could be relevant to the synthesis of 2-(4-Fluorophenyl)nicotinaldehyde.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is critical in determining their reactivity and potential applications. For instance, the stereochemistry of fluorinated synthons, such as the enantiomerically pure 4-fluoropyrrolidine-2-carbonyl fluoride, is crucial for their utility in medicinal chemistry . The presence of fluorine can also influence the electronic properties of the aromatic ring, affecting its reactivity and interactions with biological targets .

Chemical Reactions Analysis

Fluorinated compounds participate in various chemical reactions that are useful in the synthesis of pharmaceuticals. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid serves as a multireactive building block for heterocyclic synthesis . The introduction of fluorine into aromatic compounds can be achieved through nucleophilic aromatic substitution, as demonstrated in the synthesis of radiolabeled compounds for imaging applications . These reactions are indicative of the types of chemical transformations that 2-(4-Fluorophenyl)nicotinaldehyde might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. Fluorine's high electronegativity and small size can lead to increased stability and changes in lipophilicity, which are important for drug design . The specific properties of 2-(4-Fluorophenyl)nicotinaldehyde would likely include high stability and potential for bioactivity modulation, based on the behavior of structurally related compounds.

科学的研究の応用

Pharmaceutical Reaction Monitoring

Electrospray ion mobility-mass spectrometry (ESI-IMMS) has been utilized for real-time monitoring of pharmaceutical reactions, including those involving nicotinaldehyde derivatives. This method is especially effective for complex reactions in drug synthesis, offering rapid and selective analysis crucial for pharmaceutical process control (Roscioli et al., 2013).

Synthesis of Naphthyridines

Research has been conducted on synthesizing 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones, starting from derivatives of nicotinaldehyde. This process highlights the importance of nicotinaldehyde in synthesizing complex organic compounds (Eichler et al., 1976).

Glycosylation Using Plant Cell Cultures

Plant cell cultures, such as Nicotiana tabacum, have been used to glycosylate fluorophenols, including derivatives of 2-(4-Fluorophenyl)nicotinaldehyde. This research is significant for understanding the metabolism of fluoroaromatic compounds, which are prevalent as agrochemicals and pollutants (Shimoda et al., 2009).

Study of Molecular Structure and Spectroscopy

The molecular structure and spectroscopic properties of compounds like (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, synthesized from 4-fluorophenyl derivatives, are important for understanding the interaction and stability of these molecules, with applications in material science and chemistry (Najiya et al., 2014).

Biochemical and Pharmacological Research

Studies involving the structural elucidation of compounds like 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile provide insights into biochemical and pharmacological mechanisms, potentially leading to the discovery of new drugs and therapeutic agents (Venkateshan et al., 2019).

特性

IUPAC Name |

2-(4-fluorophenyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTWLDISGWOJSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377503 |

Source

|

| Record name | 2-(4-fluorophenyl)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)nicotinaldehyde | |

CAS RN |

885950-17-4 |

Source

|

| Record name | 2-(4-fluorophenyl)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

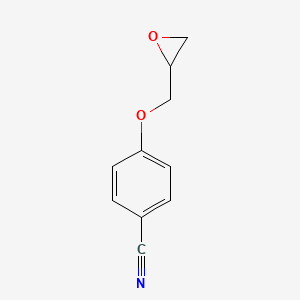

![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)

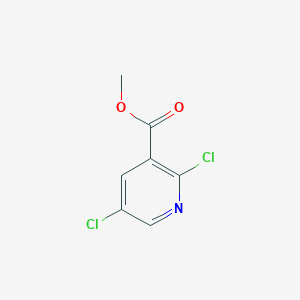

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)

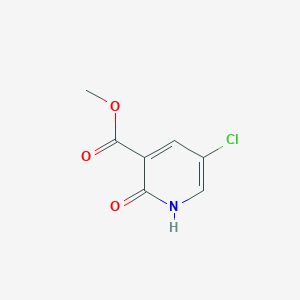

![Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate](/img/structure/B1303851.png)